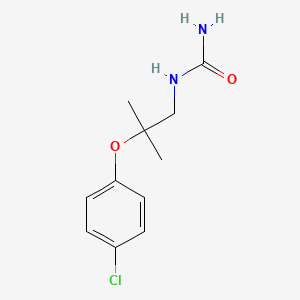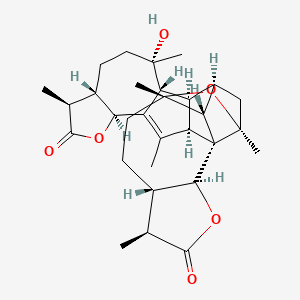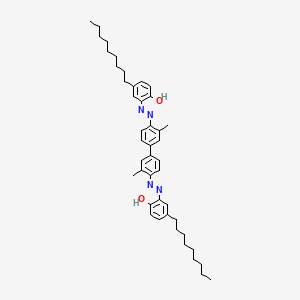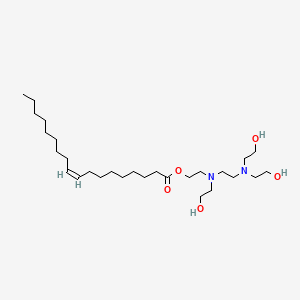
Tetra(2-hydroxyethyl)ethylenediamine oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(2-hydroxyethyl)ethylenediamine oleate is a chemical compound with the molecular formula C28H56N2O5. It is known for its unique structure, which includes multiple hydroxyl groups and an oleate ester. This compound is used in various industrial and scientific applications due to its ability to form stable complexes with metal ions and its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(2-hydroxyethyl)ethylenediamine oleate typically involves the reaction of ethylenediamine with ethylene oxide to form Tetra(2-hydroxyethyl)ethylenediamine, which is then esterified with oleic acid. The reaction conditions include:
Temperature: 50-120°C
Pressure: -0.1 MPa to 0.6 MPa
Reaction Time: 3-8 hours
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes hydrolyzing, separating, distilling under reduced pressure, and extracting to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetra(2-hydroxyethyl)ethylenediamine oleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Tetra(2-hydroxyethyl)ethylenediamine oleate is used in various scientific research applications, including:
Chemistry: As a chelating agent to form stable complexes with metal ions, useful in catalysis and metal extraction.
Biology: In studies involving cell membrane interactions due to its surfactant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- Triethanolamine
Comparison
Tetra(2-hydroxyethyl)ethylenediamine oleate is unique due to its oleate ester group, which imparts surfactant properties, making it useful in applications where surface activity is required. In contrast, N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine and Triethanolamine lack this ester group and are primarily used as chelating agents and in metal extraction .
Eigenschaften
| 85005-69-2 | |
Molekularformel |
C28H56N2O5 |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H56N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(34)35-27-23-30(22-26-33)19-18-29(20-24-31)21-25-32/h9-10,31-33H,2-8,11-27H2,1H3/b10-9- |
InChI-Schlüssel |
XJSIQJZKJMJHDU-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


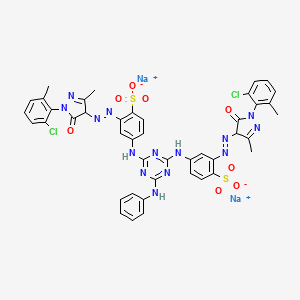




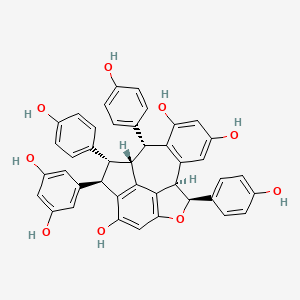
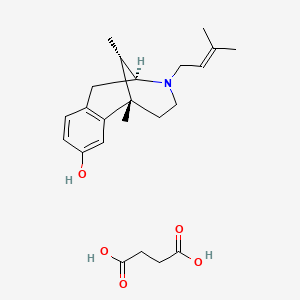
![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)

